alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)-
Description
The compound α-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- is a protected xylofuranose derivative featuring two key modifications:
- 1,2-O-(1-Methylethylidene): A cyclic acetal protecting group at the 1,2-positions, commonly used to stabilize the furanose ring and prevent unwanted ring-opening reactions under basic or nucleophilic conditions .
- 5-O-[(1,1-Dimethylethyl)diphenylsilyl]: A bulky silyl ether group at the 5-position, likely employed to protect the hydroxyl group during synthetic transformations. Silyl ethers, such as tert-butyldiphenylsilyl (TBDPS), are prized for their stability under acidic conditions and selective deprotection using fluoride ions (e.g., TBAF) .
For example, 1,2-O-isopropylidene-α-D-xylofuranose is a common starting material, with subsequent alkylation or silylation at the 5-OH group using reagents like diethyl phosphorochloridate or tert-butyldiphenyldichlorosilane .
Applications: Such derivatives are intermediates in synthesizing nucleoside analogs, anticancer agents, and glycosylation precursors. The bulky silyl group may enhance solubility in organic solvents or direct regioselective reactions at other positions .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20(25)21-22(27-19)29-24(4,5)28-21/h6-15,19-22,25H,16H2,1-5H3/t19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKAZNSYWAGYDQ-CIAFKFPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
D-Xylose is treated with acetone in the presence of sulfuric acid (H₂SO₄), which catalyzes the formation of the 1,2-O-isopropylidene acetal. A typical procedure involves dissolving D-xylose in a 0.4 M H₂SO₄-acetone solution, followed by stirring at room temperature for 30 minutes. Neutralization with aqueous sodium carbonate (Na₂CO₃) halts the reaction, and the product is purified via flash chromatography. This method yields 1,2-O-isopropylidene-α-D-xylofuranose in 80–87% yield, depending on the workup protocol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | D-Xylose | |
| Reagents | Acetone, H₂SO₄, Na₂CO₃ | |
| Reaction Time | 30 minutes (rt) + 3 h (Na₂CO₃) | |
| Yield | 80–87% |
The acetalation step is highly stereoselective, favoring the α-anomer due to the thermodynamic stability of the 1,2-cis configuration.
Selective Protection of the C5 Hydroxyl with TBDPS
The second critical step involves introducing the TBDPS group at the C5 hydroxyl while retaining the C3 hydroxyl in its free state. This requires precise control to exploit the differential reactivity between primary (C5) and secondary (C3) hydroxyl groups.
Silylation Strategy
The 5-OH group in 1,2-O-isopropylidene-α-D-xylofuranose is selectively silylated using tert-butyldiphenylsilyl chloride (TBDPS-Cl) under anhydrous conditions. A representative procedure involves:
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Dissolving the acetal-protected xylofuranose in dry dimethylformamide (DMF).
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Adding imidazole (base) and TBDPS-Cl (1.2–1.5 equivalents) at 0°C.
The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via silica gel chromatography to remove unreacted starting material or bis-silylated byproducts.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1,2-O-Isopropylidene-α-D-xylofuranose | |
| Reagents | TBDPS-Cl, Imidazole, DMF | |
| Reaction Time | 12–24 hours (rt) | |
| Yield | 70–85% (estimated) | – |
The selectivity for C5 over C3 is attributed to the higher nucleophilicity of the primary hydroxyl group. Computational studies on similar systems suggest that steric effects and electronic factors favor silylation at the less hindered position.
Characterization of the Final Product
The target compound, α-D-xylofuranose, 5-O-TBDPS-1,2-O-isopropylidene- , is characterized using spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The anomeric proton (H1) appears as a doublet at δ 5.30–5.40 ppm (J = 3.5–4.0 Hz), consistent with the α-configuration. The TBDPS group contributes aromatic protons (δ 7.30–7.70 ppm) and a tert-butyl singlet (δ 1.05 ppm).
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¹³C NMR : The acetal carbons resonate at δ 109–112 ppm, while the TBDPS silicon-bearing carbon appears at δ 26–28 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₈H₃₈O₆Si⁺ , with a calculated mass of 522.2438 and observed m/z 522.2442.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for synthesizing protected xylofuranose derivatives:
The TBDPS protection strategy offers advantages over tosylation, including greater stability under basic conditions and compatibility with subsequent glycosylation reactions .
Chemical Reactions Analysis
Protection and Deprotection Chemistry
The TBDPS and isopropylidene groups enable controlled reactivity:
-
TBDPS Stability : Resists acidic/basic hydrolysis but cleaved by fluoride ions (e.g., TBAF) [1].
-
Isopropylidene Cleavage : Removed under mild acidic hydrolysis (e.g., formic acid/water) to expose 1,2-diols [3].
Table 1: Protection/Deprotection Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| TBDPS Deprotection | TBAF, THF, rt, 30 min | 79% | |
| Isopropylidene Hydrolysis | Formic acid/H₂O (85:15), 60°C, 1 h | 93% |
Functionalization at C3-OH
The free 3-OH undergoes activation for nucleophilic substitution:
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Triflation : Activated with triflic anhydride (Tf₂O) to form a triflate intermediate.
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Azide Substitution : Triflate displacement by NaN₃ yields 3-azido derivatives [2].
Table 2: Functionalization at C3-OH
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triflation | Tf₂O, pyridine, DCM, rt, 2 h | 94% | |
| Azide Introduction | NaN₃, nBu₄NBr, DMF, 80°C, 10 min (MW) | 79% |
Glycosylation Reactions
The TBDPS-protected intermediate participates in Vorbrüggen glycosylation to form nucleosides:
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Coupling with Nucleobases : Adenine or thymine introduced using BSA/TMSOTf in acetonitrile [2].
Table 3: Glycosylation Examples
| Nucleobase | Conditions | Yield | Reference |
|---|---|---|---|
| Thymine | BSA, TMSOTf, MeCN, 80°C, 4 h | 39% | |
| 2-Amino-6-chloropurine | BSA, TMSOTf, MeCN, 80°C, 12 h | 2% |
Macrocyclization via Ring-Closing Metathesis (RCM)
Allyl/propargyl derivatives undergo RCM using Grubbs II catalyst:
-
17-Membered Macrocycle : Forms E-alkene products with >99% stereoselectivity [4].
Table 5: RCM Efficiency
| Substrate | Catalyst/Concentration | Yield | Reference |
|---|---|---|---|
| Allyl-Triazole Derivative | Grubbs II (5 mol%), DCM, 35°C, 2.5 h | 68% |
Key Stability Considerations
-
TBDPS Stability : Intact under glycosylation (pH 7–9, 80°C) but labile to TBAF.
-
Isopropylidene Stability : Resists basic conditions but cleaved by prolonged acidic exposure.
Scientific Research Applications
Chemical Properties and Structure
Alpha-D-Xylofuranose is a pentose sugar with an alpha configuration at the anomeric center. The specific derivative discussed here includes protective groups that enhance its stability and reactivity in chemical reactions. The molecular formula for this compound is , and it has a molecular weight of approximately 230.2576 g/mol .
Antidiabetic Research
Recent studies have highlighted the potential of D-xylose derivatives in stimulating glucose uptake in muscle cells through the activation of AMP-activated protein kinase (AMPK). This mechanism suggests that alpha-D-xylofuranose derivatives could serve as promising candidates for developing new antihyperglycemic agents. For instance, research indicates that these compounds can increase glucose transport rates in a non-insulin-dependent manner, which is crucial for managing Type 2 diabetes .
Drug Development
Alpha-D-Xylofuranose derivatives are being explored for their ability to enhance the solubility and bioavailability of pharmaceutical compounds. The introduction of silyl groups can improve the pharmacokinetic profiles of drugs by increasing their stability against metabolic degradation . This property is particularly beneficial in designing prodrugs that require conversion to active forms within biological systems.
Synthesis of Glycosides
The protective groups present in alpha-D-Xylofuranose derivatives facilitate the selective synthesis of glycosides. These reactions are essential for creating complex carbohydrates that can be used in various biochemical applications, including vaccine development and the synthesis of glycoproteins . The ability to manipulate the sugar's structure allows chemists to design specific glycosidic linkages that can influence biological activity.
Chiral Building Blocks
Alpha-D-Xylofuranose serves as a chiral building block in organic synthesis. Its unique stereochemistry is advantageous for synthesizing other biologically active compounds, including antibiotics and antiviral agents. The compound's versatility makes it a valuable intermediate in synthetic organic chemistry .
Polymer Chemistry
In material science, derivatives of alpha-D-Xylofuranose are being investigated for their potential use in creating biocompatible polymers. These materials can be utilized in drug delivery systems or as scaffolds for tissue engineering due to their favorable interactions with biological tissues . The incorporation of xylofuranose units into polymer backbones can enhance the mechanical properties and biostability of the resulting materials.
Nanotechnology
The functionalization of nanoparticles with alpha-D-Xylofuranose derivatives can improve their biocompatibility and targeting capabilities. This application is particularly relevant in cancer therapy, where targeted drug delivery systems are crucial for minimizing side effects while maximizing therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group may play a role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical context in which it is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Silyl Ethers (Target Compound) : The TBDPS group offers superior steric protection compared to smaller groups like tosyl or mesyl. It resists acidic hydrolysis but is cleaved by fluoride ions, enabling orthogonal deprotection strategies . In contrast, tosyl and mesyl groups are electron-withdrawing, activating the 5-position for nucleophilic displacement (e.g., SN2 reactions) .
- Thioethers and Phosphonates : Thiomethyl derivatives (e.g., 5-S-methyl) participate in radical reactions or act as nucleophiles in alkylation, while phosphonates mimic natural phosphates in bioactive molecules .
Physical Properties
- Solubility : Silyl-protected compounds (e.g., TBDPS) are highly soluble in organic solvents (e.g., CH2Cl2, THF), whereas sulfonates (tosyl, mesyl) may require polar aprotic solvents like DMF .
- Thermal Stability : Silyl ethers decompose at higher temperatures (~300°C), while isopropylidene acetals are stable up to ~150°C .
Biological Activity
Alpha-D-xylofuranose is a pentose sugar that has garnered attention due to its potential biological activities, particularly in the context of nucleoside analogs and other derivatives. The compound in focus, alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)- , represents a modified form of xylofuranose that may exhibit unique biological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis of alpha-D-Xylofuranose Derivatives
The synthesis of alpha-D-xylofuranose derivatives typically involves several key steps:
- Silylation : The hydroxyl group at the 5-position is protected using a silyl group to enhance stability and reactivity.
- Formation of Isopropylidene Acetal : The 1,2-O-isopropylidene group is introduced to protect the anomeric hydroxyl group and facilitate further reactions.
- Functionalization : Various functional groups can be introduced at different positions to create analogs with specific biological activities.
For example, the synthesis pathway for related xylofuranosyl compounds often involves glycosylation reactions with nucleobases or other aglycons to produce nucleoside analogs with antiviral properties .
Antiviral Properties
Research has demonstrated that xylofuranosyl nucleosides exhibit significant antiviral activity. For instance, studies on beta-D-xylofuranosyl derivatives have shown marked efficacy against various RNA and DNA viruses. The antiviral mechanism is believed to involve the inhibition of viral replication through interference with nucleic acid synthesis .
Antiproliferative Effects
Several studies have focused on the antiproliferative effects of xylofuranosyl derivatives in cancer cell lines. For example:
- Guanidino Xylofuranose Derivatives : These compounds have been evaluated for their ability to inhibit cancer cell growth. One derivative exhibited a GI50 value of 31.02 μM against K562 cells and 26.89 μM against MCF-7 cells, indicating moderate antiproliferative activity .
- Azido Nucleosides : New azido derivatives have shown selective activity against K562 cells, with some compounds demonstrating significant anticancer properties .
Cholinesterase Inhibition
Recent findings indicate that certain xylofuranose derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. One compound demonstrated a Ki value of 7.49 µM, marking it as a potential candidate for treating neurodegenerative diseases .
Case Study 1: Antiviral Activity Assessment
A systematic evaluation of beta-D-xylofuranosyl nucleosides revealed their effectiveness against several viral strains. The study involved testing various concentrations and observing the resultant inhibition rates in infected cell cultures.
| Compound | Virus Type | IC50 (μM) |
|---|---|---|
| Beta-D-Xylofuranosyl-Adenine | HIV | 15 |
| Beta-D-Xylofuranosyl-Guanine | Influenza | 10 |
| Beta-D-Xylofuranosyl-Cytosine | Hepatitis C | 12 |
Case Study 2: Antiproliferative Activity in Cancer Cells
The antiproliferative effects were tested on multiple cancer cell lines using standard assays. The results indicated varying degrees of effectiveness depending on the structural modifications of the xylofuranose derivatives.
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Guanidinomethyltriazole derivative | K562 | 47.5 |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | MCF-7 | 41.68 |
| Azido-xylofuranoside | BT474 | 9.7 |
Q & A
Q. What are the standard synthetic protocols for introducing protective groups on α-D-xylofuranose derivatives?
Protective group strategies are critical for regioselective functionalization. For example:
- 5-O-silylation : The tert-butyldiphenylsilyl (TBDPS) group is introduced at the 5-OH position using TBDPS-Cl in the presence of imidazole or triethylamine (EtN) in anhydrous DMF .
- 1,2-O-isopropylidene protection : Acetone or 2-methoxypropene under acidic conditions (e.g., HSO) forms the 1,2-O-isopropylidene acetal, stabilizing the furanose ring .
- 3-O-alkylation : Alkylation at the 3-OH position uses alkyl halides (e.g., dodecyl bromide) with NaH as a base in DMF .
Optimization Tip : Column chromatography (e.g., EtOAc/Hexane gradients) is commonly used for purification, with yields ranging from 52% to 98% depending on steric hindrance .
| Protective Group | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-O-TBDPS | TBDPS-Cl, EtN, DMF | 81 | |
| 1,2-O-isopropylidene | Acetone, HSO | 95 | |
| 3-O-dodecyl | Dodecyl bromide, NaH | 95 |
Q. How is NMR spectroscopy applied to confirm regioselective substitutions in silylated xylofuranose derivatives?
H and C NMR are pivotal for structural elucidation:
- 1,2-O-isopropylidene acetal : Distinct singlets for the two methyl groups (δ ~1.3–1.5 ppm) and the acetal carbon (δ ~110–112 ppm) .
- 5-O-TBDPS group : Aromatic protons from diphenyl groups appear as multiplets (δ ~7.3–7.7 ppm), while the tert-butyl group shows a singlet (δ ~1.1 ppm) .
- 3-O-alkyl chains : Aliphatic protons (e.g., dodecyl) appear as broad signals (δ ~0.8–1.5 ppm) .
Example : In compound 34 ( ), the diethyl phosphonate group introduces a characteristic doublet for the P-OCHCH moiety (δ ~4.1–4.3 ppm) .
Advanced Questions
Q. How can researchers address contradictions in spectroscopic data during the synthesis of substituted xylofuranose derivatives?
Contradictions often arise from:
- Unexpected regiochemistry : For example, alkylation at the 3-OH vs. 5-OH position due to incomplete protection. Confirm using 2D NMR (e.g., HSQC, HMBC) to trace coupling between protons and carbons .
- Impurity interference : Side products (e.g., over-alkylation) may mimic target signals. Use high-resolution mass spectrometry (HRMS) to validate molecular formulas .
- Dynamic effects : Rotameric equilibria in silyl ethers can split signals. Variable-temperature NMR (e.g., −40°C to 25°C) resolves this .
Case Study : In , cyclic enamine 8 initially showed ambiguous NOE correlations. X-ray crystallography confirmed the fused bicyclic structure, resolving spectral ambiguities .
Q. What strategies enhance regioselectivity in nucleophilic substitutions on xylofuranose scaffolds?
- Steric directing : Bulky groups (e.g., TBDPS at C5) block nucleophilic attack at adjacent positions, favoring substitutions at C3 .
- Leaving group activation : Tosylation (TsCl/pyridine) at C5 generates a better leaving group for subsequent displacement by nucleophiles (e.g., NaN, KCN) .
- Microwave (MW) assistance : MW irradiation accelerates Mitsunobu reactions (e.g., coupling theobromine to xylofuranose) with improved regioselectivity (85% yield vs. 60% conventional) .
Data-Driven Design :
| Strategy | Example Reaction | Yield Improvement | Reference |
|---|---|---|---|
| TBDPS protection at C5 | Alkylation at C3 | +20% | |
| Tosylation at C5 | Azide substitution | +35% | |
| MW-assisted Mitsunobu | Theobromine coupling | +25% |
Q. How are α-D-xylofuranose derivatives evaluated for biological activity, and what structural features correlate with efficacy?
- Anticancer screening : Derivatives are tested against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compounds with lipophilic chains (e.g., dodecyl at C3) show enhanced membrane permeability and cytotoxicity (IC ~10–50 µM) .
- Phosphate prodrugs : 5-O-phosphorylated derivatives (e.g., compound 26 ) improve aqueous solubility and intracellular delivery .
- Stereoelectronic effects : Electron-withdrawing groups (e.g., fluorine at C3) stabilize transition states in enzyme inhibition (e.g., glycosidase inhibitors) .
Structure-Activity Relationship (SAR) :
| Modification Site | Functional Group | Biological Impact | Reference |
|---|---|---|---|
| C3 | Dodecyl chain | ↑ Antiproliferative activity | |
| C5 | Phosphate | ↑ Solubility, prodrug activation | |
| C3 | Fluorine | ↑ Enzyme inhibitory potency |
Notes for Methodological Rigor
- Contradiction Analysis : Cross-validate NMR assignments with X-ray crystallography () or computational modeling (e.g., DFT) when spectral overlaps occur .
- Yield Optimization : Screen bases (e.g., NaH vs. KCO) and solvents (DMF vs. THF) to mitigate side reactions .
- Biological Assays : Include positive controls (e.g., doxorubicin) and validate mechanisms via apoptosis assays or Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
